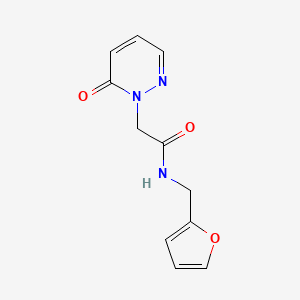

N-(furan-2-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(furan-2-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a synthetic acetamide derivative featuring a pyridazinone core linked to a furan-2-ylmethyl substituent. The furan group introduces a heteroaromatic component, which may enhance solubility or modulate electronic properties compared to purely phenyl-based analogs.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-(6-oxopyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c15-10(12-7-9-3-2-6-17-9)8-14-11(16)4-1-5-13-14/h1-6H,7-8H2,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXIHLVJBYUAFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CC(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound consists of a furan moiety linked to a pyridazinone core, characterized by the following structural formula:

Research indicates that compounds with similar structures often exhibit diverse biological activities, primarily due to their ability to interact with various biological targets. The mechanisms of action for this compound may include:

- Enzyme Inhibition : Compounds in this class have shown potential as inhibitors of key enzymes involved in disease processes, such as proteases and kinases.

- Antimicrobial Activity : Similar derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.

- Anticancer Properties : Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways.

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

1. Antimicrobial Evaluation

A study investigated the antimicrobial properties of pyridazine derivatives, including those containing furan moieties. The findings indicated that these compounds exhibited significant activity against Mycobacterium tuberculosis, suggesting their potential as novel antimycobacterial agents .

2. Anticancer Activity

In another study, compounds structurally similar to this compound were evaluated for their anticancer effects. Results showed that certain derivatives induced apoptosis in various cancer cell lines, highlighting their potential as chemotherapeutic agents .

Synthesis and Optimization

The synthesis of this compound involves several key steps:

- Formation of the Pyridazine Ring : Utilizing hydrazine derivatives and suitable dicarbonyl compounds.

- Introduction of the Furan Moiety : Achieved via cyclization reactions.

- Final Acetamide Formation : By reacting the intermediate with acetic anhydride or acetic acid.

Scientific Research Applications

Biological Activities

Research indicates that N-(furan-2-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide exhibits several biological activities, particularly in the following areas:

- Anti-inflammatory Activity : Compounds similar to this have shown promise as agonists for formyl peptide receptors, which are crucial in regulating inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .

- Antimicrobial Properties : The furan and pyridazinone components may contribute to antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Potential : Some derivatives within this class have demonstrated anticancer activities, warranting exploration in cancer therapeutics.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that allow for the formation of the desired compound from simpler precursors. Understanding the synthesis pathway is crucial for optimizing yield and purity for research purposes.

Synthetic Pathway Overview

- Step 1 : Formation of the pyridazinone core.

- Step 2 : Introduction of the furan moiety via nucleophilic substitution.

- Step 3 : Final acetamide formation through acylation reactions.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of pyridazine derivatives, showing that compounds with similar structures were effective in modulating immune responses through interaction with formyl peptide receptors .

Case Study 2: Antimicrobial Activity

Research on related compounds indicated significant antimicrobial activity against various pathogens, highlighting the potential for developing new antimicrobial agents from this class .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s pyridazinone-acetamide backbone is shared with several synthesized analogs (Table 1). Key differences lie in the substituents attached to the acetamide nitrogen and the pyridazinone ring, which critically influence physicochemical and biological properties.

Key Observations:

Substituent Diversity: The target compound’s furan-2-ylmethyl group contrasts with the antipyrine-derived pyrazolyl groups in analogs 6e–6h. Furan’s oxygen atom may confer greater polarity and hydrogen-bonding capacity compared to the aromatic/hydrophobic substituents in 6e–6h . Analogs 6e–6h incorporate piperazine/piperidine moieties on the pyridazinone ring, which are absent in the target compound. These groups are often used to enhance binding affinity to biological targets (e.g., receptors or enzymes) .

Synthetic Efficiency :

- Yields for analogs 6e–6h range from 42% to 62%, reflecting moderate synthetic efficiency. The target compound’s yield is unspecified in the evidence, but furan-containing intermediates are generally accessible via nucleophilic substitution or coupling reactions .

Spectroscopic Signatures: IR spectra of analogs 6e–6h show multiple C=O stretches (1623–1681 cm⁻¹), corresponding to the pyridazinone, acetamide, and antipyrine carbonyl groups. The target compound would likely exhibit similar peaks for its acetamide and pyridazinone moieties.

Pharmacological Implications of Structural Variations

While biological data for the target compound are unavailable, insights can be drawn from its analogs:

- Substituents like chlorophenyl or fluorophenyl (6f, 6g) may enhance lipophilicity and membrane permeability .

- Furan vs. Phenyl Groups : The furan ring’s electron-rich nature could alter metabolic stability or interactions with cytochrome P450 enzymes compared to phenyl-based analogs. For example, furan derivatives are prone to oxidative metabolism, which may affect pharmacokinetics .

Q & A

Q. Table 1: Representative Synthetic Yields

| Intermediate/Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyridazinone alkylation | K₂CO₃, methanol, reflux | 46–99.9 | |

| Acetamide coupling | DCC, THF, RT | 42–79 |

How is structural characterization performed for this compound?

Level: Basic (Analytical Chemistry)

Answer:

Structural confirmation relies on:

- IR Spectroscopy : C=O stretches (1642–1681 cm⁻¹) and N-H bends (3200–3400 cm⁻¹) validate acetamide and pyridazinone moieties .

- ¹H-NMR : Key signals include:

- Pyridazinone H-4/H-5 protons (δ 6.86–7.19 ppm, J = 4.8–10.4 Hz) .

- Furan-2-ylmethyl CH₂ (δ 4.83 ppm, singlet) .

- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 394–591) .

What in vitro biological activities have been reported for this compound?

Level: Basic (Pharmacological Screening)

Answer:

Derivatives exhibit:

Q. Table 2: Biological Activity of Selected Derivatives

| Substituent (R) | Target Activity | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 4-Bromophenyl | Leukemia | 8.2 | |

| 3-Methoxybenzyl | COX-2 Inhibition | 1.5 |

How do structural modifications influence the compound's biological efficacy?

Level: Advanced (Structure-Activity Relationships)

Answer:

- Electron-Withdrawing Groups (e.g., -Br, -Cl): Enhance cytotoxicity by improving membrane permeability and target binding .

- Phenylpiperazine Additions : Increase anti-inflammatory potency via hydrophobic interactions with enzyme active sites .

- Furan vs. Thiophene Substitutions : Furan derivatives show higher metabolic stability compared to thiophene analogs .

Methodological Note : Use QSAR models or molecular docking (e.g., AutoDock Vina) to predict substituent effects .

How to resolve contradictions in spectroscopic data across studies?

Level: Advanced (Data Analysis)

Answer:

Discrepancies in NMR/IR data arise from:

- Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts pyridazinone proton signals by 0.2–0.5 ppm .

- Crystallographic vs. Solution States : Solid-state IR may show split C=O peaks due to hydrogen bonding, absent in solution .

- Resolution Limits : Low-field NMR (300 MHz) may fail to resolve overlapping peaks; use 500+ MHz instruments .

What computational methods predict the compound's reactivity and binding modes?

Level: Advanced (Theoretical Chemistry)

Answer:

- DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps (e.g., Gaussian 09) to assess electrophilicity .

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with GROMACS) to identify key interactions (e.g., hydrogen bonds with kinase domains) .

- ADMET Prediction : Use SwissADME to estimate bioavailability and toxicity risks .

What experimental strategies mitigate low yields in acetamide coupling reactions?

Level: Advanced (Process Optimization)

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.